molecular formula C15H15NO3 B1199343 Etofesalamide CAS No. 64700-55-6

Etofesalamide

Cat. No.: B1199343
CAS No.: 64700-55-6
M. Wt: 257.28 g/mol
InChI Key: AVEUZYHDYBJRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Etofesalamide can be synthesized through a series of chemical reactions involving the condensation of 4-ethoxyaniline with salicylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) grade solvents and reagents to ensure high purity. The process is optimized to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Etofesalamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Etofesalamide has garnered significant interest in various fields:

Mechanism of Action

Etofesalamide operates through a distinctive mechanism of action. It competitively binds to the ATP-binding site of anaplastic lymphoma kinase (ALK), inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cellular proliferation, survival, and differentiation. Consequently, cancer cells dependent on ALK signaling undergo apoptosis .

Comparison with Similar Compounds

Uniqueness: Etofesalamide’s unique ability to inhibit a broader range of ALK mutations, including those responsible for drug resistance, sets it apart from other ALK inhibitors. Its favorable pharmacokinetic properties, such as oral bioavailability and long half-life, contribute to its therapeutic effectiveness .

Biological Activity

Etofesalamide, a compound primarily recognized for its therapeutic potential in oncology, has garnered interest due to its unique biological activities and mechanisms of action. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms, and relevant research findings.

Overview of this compound

This compound (CAS Number: 64700-55-6) is synthesized through the condensation of 4-ethoxyaniline with salicylic acid, utilizing dehydrating agents like thionyl chloride to form the amide bond. Its production involves high-performance liquid chromatography (HPLC) grade solvents to ensure purity and yield.

This compound functions as an inhibitor of anaplastic lymphoma kinase (ALK), a critical protein involved in cellular proliferation and survival. By competitively binding to the ATP-binding site of ALK, this compound prevents the phosphorylation of downstream signaling proteins. This inhibition leads to apoptosis in cancer cells that rely on ALK signaling for growth and survival .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity:

  • Targeted Cancer Treatment: this compound has shown efficacy against various forms of cancer, including solid tumors and hematologic malignancies. Research indicates its potential in inhibiting cancer cell proliferation across multiple cancer types .
  • Case Study: A study demonstrated that this compound effectively reduced tumor size in xenograft models, highlighting its potential as a therapeutic agent .

2. Pharmacokinetics:

  • Bioavailability and Tissue Distribution: Studies have established the pharmacokinetic profile of this compound, showing good oral bioavailability and rapid absorption. For instance, when administered to rats, the absolute bioavailability ranged from 16.1% to 19.4% depending on dosage .
  • Table 1: Pharmacokinetic Parameters of this compound
    ParameterValue
    Bioavailability16.1% - 19.4%
    Peak Plasma ConcentrationVaries by dosage
    Tissue DistributionHigh in liver

3. Metabolism:

  • Phase II Metabolites: Research indicates that this compound undergoes biotransformation in filamentous fungi, producing various metabolites that may contribute to its biological activity . The study of these metabolites is crucial for understanding the compound's pharmacological effects.

Comparative Analysis

This compound is often compared with other compounds that exhibit similar mechanisms or therapeutic applications:

CompoundMechanism of ActionUnique Features
EthoxamideSimilar metabolic pathwaysPrimarily used for different indications
PropafenoneAntiarrhythmic agentInvolves glucuronide conjugation
This compoundInhibits ALKBroad range of ALK mutations targeted

This compound's ability to inhibit a wider range of ALK mutations, particularly those associated with drug resistance, distinguishes it from other ALK inhibitors like ethoxamide and propafenone.

Clinical Applications

This compound is being explored for its potential applications beyond oncology:

  • Dermatological Uses: It is utilized in formulations for chronic skin conditions due to its anti-inflammatory properties.
  • Research Applications: As a model compound, it aids in studying phase II metabolism in fungi, contributing to broader biological research .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEUZYHDYBJRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215034
Record name Efuamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64700-55-6
Record name N-(4-Ethoxyphenyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64700-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efuamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Salicylophenetidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Efuamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOFESALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBU17UCX05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Etofesalamide
Reactant of Route 4
Etofesalamide
Etofesalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.